Cefamandole formate sodium;Cephamandole nafate
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Overview
Description
Cefamandole nafate is a second-generation cephalosporin antibiotic. It is a broad-spectrum antibiotic used to treat various bacterial infections, including those of the respiratory tract, urinary tract, skin, bones, and joints . The compound is a prodrug, meaning it is converted into its active form, cefamandole, in the body .
Preparation Methods
The preparation of cefamandole nafate involves several steps. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone water solution. An acetone solution of alpha-formylmandeloyl chloride is then added to carry out a condensation reaction, forming 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. This compound is then dissolved in acetone and undergoes a salification reaction with an organic acid sodium solution to produce cefamandole nafate .
Chemical Reactions Analysis
Cefamandole nafate undergoes various chemical reactions, including:
Hydrolysis: The compound is hydrolyzed to its active form, cefamandole, in the body.
Oxidation and Reduction: These reactions are less common for cefamandole nafate but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving its side chains.
Common reagents used in these reactions include water for hydrolysis and various organic solvents for substitution reactions. The major product formed from the hydrolysis of cefamandole nafate is cefamandole .
Scientific Research Applications
Cefamandole nafate has several scientific research applications:
Mechanism of Action
Cefamandole nafate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis . This action leads to the lysis and death of the bacteria. The molecular targets of cefamandole nafate are the PBPs, which are essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Cefamandole nafate is similar to other second-generation cephalosporins, such as cephalothin, cephaloridine, and cefazolin . cefamandole nafate is unique in its broad-spectrum activity against both gram-positive and gram-negative bacteria . It is particularly effective against Enterobacter and indole-positive Proteus strains, which are traditionally resistant to other cephalosporins .
Similar compounds include:
- Cephalothin
- Cephaloridine
- Cefazolin
These compounds share a similar mechanism of action but differ in their spectrum of activity and resistance profiles .
Properties
IUPAC Name |
sodium;7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZOIXFFVKYXOM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N6NaO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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